molecular formula C11H15BrO B13689365 4-Bromo-3-(tert-butoxy)toluene

4-Bromo-3-(tert-butoxy)toluene

Cat. No.: B13689365
M. Wt: 243.14 g/mol
InChI Key: USMVNMXJULKXPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(tert-butoxy)toluene can be achieved through several methods. One common approach involves the bromination of 3-(tert-butoxy)toluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tert-butoxy)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the bromine atom.

Major Products Formed

    Substitution: Formation of 3-(tert-butoxy)toluene derivatives.

    Oxidation: Formation of 4-bromo-3-(tert-butoxy)benzoic acid or 4-bromo-3-(tert-butoxy)benzaldehyde.

    Reduction: Formation of 3-(tert-butoxy)toluene.

Scientific Research Applications

4-Bromo-3-(tert-butoxy)toluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butoxy)toluene involves its interaction with various molecular targets and pathways. The bromine atom and tert-butoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxytoluene: Similar structure but with a methoxy group instead of a tert-butoxy group.

    4-Bromo-3-ethoxytoluene: Similar structure but with an ethoxy group instead of a tert-butoxy group.

    4-Bromo-3-isopropoxytoluene: Similar structure but with an isopropoxy group instead of a tert-butoxy group.

Uniqueness

4-Bromo-3-(tert-butoxy)toluene is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and interactions with other molecules. This compound’s steric and electronic properties make it distinct from other similar compounds, potentially leading to different chemical behaviors and applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

USMVNMXJULKXPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC(C)(C)C

Origin of Product

United States

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